

CWP232228: A Potent Inhibitor of the Wnt/ β -Catenin Signaling Pathway

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Compound of Interest

Compound Name: CWP232228

Cat. No.: B10824981

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a novel, synthetic small-molecule inhibitor that potently and selectively targets the Wnt/ β -catenin signaling pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly in the context of cancer stem cells (CSCs). **CWP232228** exerts its therapeutic effect by disrupting the crucial interaction between β -catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors within the nucleus. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **CWP232228**, offering a valuable resource for researchers in oncology and drug development.

Chemical Structure and Properties

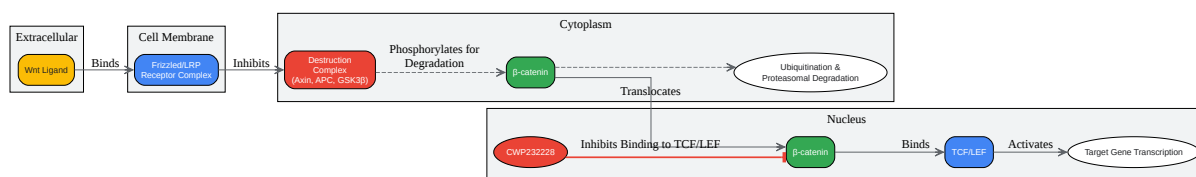
CWP232228 is a complex heterocyclic molecule with a well-defined three-dimensional structure that facilitates its specific interaction with the β -catenin/TCF complex.

Property	Value
CAS Number	1144044-02-9
Molecular Formula	C ₃₃ H ₃₄ N ₇ Na ₂ O ₇ P
Molecular Weight	717.62 g/mol
SMILES	<chem>C=CCN1CC(N(--INVALID-LINK--C(N(CC3=CC=CC4=CN(C)N=C43)C5)=O)[C@H]5N1C(NCC6=CC=CC=C6)=O)=O</chem>
Appearance	White to off-white solid
Solubility	Information on specific solubility is limited; however, it is typically prepared as a stock solution in DMSO for in vitro studies.
Melting Point	Not specified in available literature.
Boiling Point	Not specified in available literature.

Mechanism of Action: Targeting the Wnt/ β -Catenin Pathway

The canonical Wnt/ β -catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation is a key driver in many cancers. In the absence of a Wnt signal, a "destruction complex" phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β -catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β -catenin then acts as a coactivator for TCF/LEF transcription factors, driving the expression of target genes involved in proliferation, survival, and differentiation.

CWP232228 functions as a direct antagonist of this pathway at its terminal step. It is designed to bind to β -catenin and block its interaction with TCF, thereby preventing the transcription of Wnt target genes.^{[1][2]} This targeted inhibition is particularly effective in cancer cells that have a constitutively active Wnt/ β -catenin pathway.



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Figure 1. Mechanism of **CWP232228** in the Wnt/β-catenin signaling pathway.

Biological Activity and Efficacy

Extensive in vitro and in vivo studies have demonstrated the potent anti-cancer activity of **CWP232228**, particularly against cancer stem cells.

In Vitro Studies

CWP232228 has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.

Table 1: In Vitro IC₅₀ Values for **CWP232228**

Cell Line	Cancer Type	IC ₅₀ (μM)	Incubation Time (hours)
4T1	Mouse Breast Cancer	2	48
MDA-MB-435	Human Breast Cancer	0.8	48
Hep3B	Human Liver Cancer	2.566	48
Huh7	Human Liver Cancer	2.630	48
HepG2	Human Liver Cancer	2.596	48

Data compiled from MedchemExpress.[3]

Furthermore, **CWP232228** has been shown to preferentially inhibit the growth of breast cancer stem-like cells and liver cancer stem cells.[2][4] This is significant as CSCs are often resistant to conventional therapies and are implicated in tumor recurrence and metastasis. Studies have shown that **CWP232228** can disrupt the formation of tumorspheres, an in vitro measure of CSC self-renewal capacity.

In Vivo Studies

The anti-tumor efficacy of **CWP232228** has been validated in xenograft animal models.

Table 2: In Vivo Efficacy of **CWP232228**

Animal Model	Tumor Cell Line	Dosage and Administration	Outcome
Balb/c mice	4T1 (mouse breast cancer)	100 mg/kg, i.p. daily for 21 days	Significant reduction in tumor volume
NOD/SCID mice	MDA-MB-435 (human breast cancer)	100 mg/kg, i.p. daily for 60 days	Significant reduction in tumor volume
NOD-scid IL2Rgammanull mice	HCT116 (human colon cancer)	Not specified	Inhibition of xenografted colon cancer cell growth

Data compiled from MedchemExpress and Anticancer Research.

These studies highlight the potential of **CWP232228** as a therapeutic agent that can target both the bulk tumor population and the CSCs that drive tumor progression.

Key Experimental Protocols

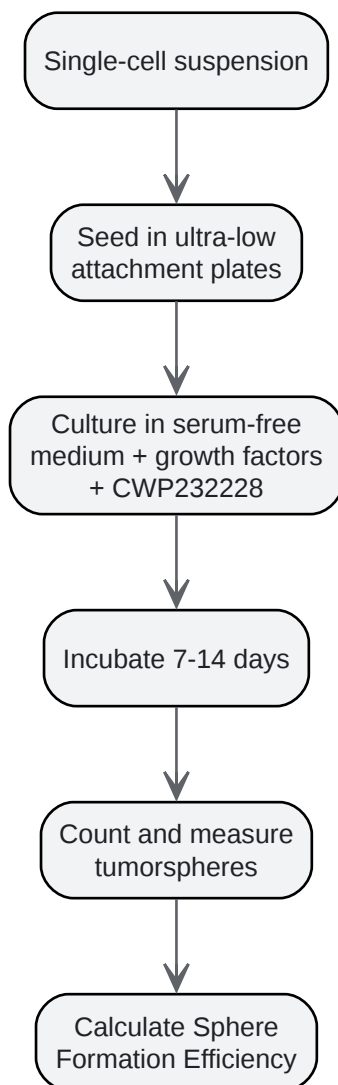
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of **CWP232228**.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **CWP232228** (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 48 hours).
- **MTT Addition:** Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100-150 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC_{50} value.



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